molecular formula C10H20BrO5P B2938705 TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE CAS No. 179106-93-5

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE

Cat. No.: B2938705
CAS No.: 179106-93-5
M. Wt: 331.143
InChI Key: YLZQCXBJSCWQHB-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Bromo-2-(diethoxyphosphoryl)acetate is a specialized bifunctional reagent that combines a bromo substituent with a diethyl phosphonate group, making it a valuable building block in synthetic organic chemistry. Its primary research value lies in its application in nucleophilic substitution reactions and Horner-Wadsworth-Emmons olefinations for the synthesis of complex, multi-functional molecules and complex organic architectures. The tert-butyl ester moiety offers enhanced stability under a range of conditions and can be readily deprotected to the corresponding acid. This compound is strictly for research applications in laboratory settings. Researchers are encouraged to consult the product's Certificate of Analysis for specific lot-based data including purity and characterization.

Properties

IUPAC Name

tert-butyl 2-bromo-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQCXBJSCWQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE typically involves the reaction of tert-butyl bromoacetate with diethyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The ester is dissolved in diethyl ether, washed with ice-cold 10% aqueous potassium carbonate, dried over calcium chloride, filtered, and evaporated. The product is then fractionated through a Vigreux column under vacuum .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in this compound serves as a reactive site for nucleophilic substitution. Key examples include:

  • Reaction with amines : Forms α-phosphorylated amino acid derivatives under mild basic conditions.

  • Alkoxyde substitution : Sodium hydride facilitates replacement of bromine with alkoxy groups, yielding phosphorylated esters.

Example reaction pathway (from cyclopropane synthesis studies):

  • Reaction with cinchona alkaloid-derived ammonium ylides produces stereoselective cyclopropanes.

  • Conditions : NaH (base), THF solvent, 0°C → RT.

  • Yield : 57–58% with 94% enantiomeric excess (ee) .

Michael Addition-Initiated Cyclization

This compound participates in enantioselective Michael addition/ring-opening cascades:

  • Mechanism : The bromine atom acts as a leaving group, enabling attack by nucleophilic ylides. Subsequent deprotonation forms a stabilized carbanion, which undergoes conjugate addition to α,β-unsaturated esters.

  • Key reagent : Cinchonine-derived catalysts induce high stereocontrol .

Experimental data :

Reaction ComponentDetails
CatalystCinchonine (8 or 9)
BaseSodium hydroxide
SolventDichloromethane
Stereoselectivity94% ee

Oxidative Transformations

Controlled oxidation of the phosphoryl group has been demonstrated:

  • Reagent : Meta-chloroperbenzoic acid (MCPBA) oxidizes the phosphorus center, forming phosphorylated oxides.

  • Workup : Sequential washing with NaHCO₃ and brine, followed by silica gel chromatography.

  • Yield : 82% for analogous phosphonate oxidations .

Hydrolysis and Ester Cleavage

The tert-butyl ester group undergoes acid-catalyzed hydrolysis:

  • Conditions : HCl (aq), THF, reflux.

  • Product : 2-Bromo-2-(diethoxyphosphoryl)acetic acid.

  • Application : Intermediate for collagenase inhibitors.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Nucleophilic substitutionNaH, THF, 0°C → RTCyclopropane derivatives57–58%
OxidationMCPBA, CH₂Cl₂, 25°CPhosphorylated oxides82%
HydrolysisHCl (aq), reflux2-Bromo-2-(diethoxyphosphoryl)acetic acidNot reported

Mechanistic Insights

  • Steric effects : The tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the bromine atom.

  • Electronic effects : The electron-withdrawing phosphoryl group polarizes the C-Br bond, enhancing its susceptibility to substitution.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate are not available within the provided search results, the available literature does provide some insight into its role as a chemical intermediate.

Chemical Properties
this compound has the following chemical properties :

  • IUPAC Name: this compound
  • CAS Number: 179106-93-5
  • Molecular Formula: C10H20BrO5P
  • Molecular Weight: 331.15
  • Purity: 95%

Synthetic Applications
this compound is a reagent used in organic synthesis . For example, it can be used as an intermediate phosphonate .

One study details the use of tert-butyl diethylphosphonoacetate (closely related in structure and function) in the synthesis of a chemical compound. p-chlorobenzyl bromide was reacted with tert-butyl diethylphosphonoacetate in the presence of sodium hydride to yield an intermediate phosphonate .

Another study notes that tert-butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It can also be used as a building block for substituted t-butyl acetates .

Table of Applications

ApplicationDetails
Synthesis of phosphonatesUsed as a reagent in the synthesis of phosphonates .
Synthesis of nitrilotriacetic acid end-functionalized polystyreneUsed in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
Building block for substituted t-butyl acetatesCan be used as a building block for substituted t-butyl acetates .

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE involves its reactivity as an ester and a brominated compound. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-phosphorus or carbon-oxygen bonds. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

tert-Butyl 2-Bromo-2-(2-nitrophenyl)acetate (Compound 3 in )

  • Structure : Bromoester with a 2-nitrophenyl group.
  • Synthesis : Prepared via bromination of tert-butyl 2-(2-nitrophenyl)acetate using bromine or N-bromosuccinimide (NBS) under mild conditions .
  • Applications :
    • Serves as a precursor to bis-CNB-GABA, a photoactivatable neuronal modulator.
    • Exhibits two-photon uncaging properties under 405 nm laser/365 nm LED light, enabling precise neuromodulation in cerebellar slices .
  • Key Difference: The nitro group facilitates photochemical reactivity, whereas the diethoxyphosphoryl group in the target compound may favor phosphorylation or organometallic coupling.

tert-Butyl 2-Bromo-2-(4-acetylphenyl)acetate (Compound 59 in )

  • Structure : Bromoester with a 4-acetylphenyl substituent.
  • Synthesis: Monoalkylation of cyclen with tert-butyl 2-bromo-2-(4-acetylphenyl)acetate, followed by deprotection with TFA/water .
  • Applications :
    • Used in DOTA derivatives for chemoselective oxime ligation or click chemistry with unprotected peptides.
    • Critical for synthesizing radiopharmaceuticals or MRI contrast agents .

tert-Butyl 2-Bromoisobutyrate ()

  • Structure : Simple brominated tert-butyl ester without additional substituents.
  • Applications :
    • High-purity reference material for analytical standards (USP, EMA, JP, BP compliance).
    • Used in quality control for pharmaceuticals or agrochemicals .
  • Key Difference : The lack of a phosphoryl or aromatic group limits its utility in specialized syntheses but enhances stability for analytical use.

(2-Benzo[1,3]dioxol-5-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester ()

  • Structure : Carbamic acid tert-butyl ester with a benzodioxol group.
  • Applications :
    • Intermediate in drug discovery, particularly for CNS-targeting molecules.
    • Synergizes with brominated reagents like NBS for functionalization .
  • Key Difference : The carbamate group introduces nitrogen-based reactivity, unlike the phosphoryl group’s phosphorus-centered chemistry.

Data Table: Structural and Functional Comparison

Compound Name Substituent Synthesis Method Key Applications Reference
tert-Butyl 2-bromo-2-(2-nitrophenyl)acetate 2-Nitrophenyl Bromination of precursor ester Photoactivation in neuroscience
tert-Butyl 2-bromo-2-(4-acetylphenyl)acetate 4-Acetylphenyl Cyclen alkylation/deprotection Bioconjugation for radiopharma
tert-Butyl 2-bromoisobutyrate None (simple alkyl) Standard bromination Analytical reference material
Target Compound (Hypothetical) Diethoxyphosphoryl Likely Arbuzov/Hirao reaction Phosphorylation/organometallics N/A

Research Findings and Trends

  • Reactivity : Brominated tert-butyl esters with electron-withdrawing groups (e.g., nitro, phosphoryl) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions .
  • Biological Relevance : Nitro-substituted analogs show promise in neuroscience due to photolabile properties, while phosphoryl derivatives may expand applications in kinase inhibitor synthesis .
  • Analytical Utility : Simpler analogs like tert-butyl 2-bromoisobutyrate are indispensable for regulatory compliance, underscoring the importance of substituent-driven functionality .

Biological Activity

Tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate (CAS No. 27784-76-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C10_{10}H21_{21}O5_5P
  • Molecular Weight : 252.24 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 274.7 °C at 760 mmHg
  • LogP : 1.61

These properties suggest that the compound is relatively stable and soluble in organic solvents, making it suitable for various synthetic and biological applications.

Inhibition of Histone Deacetylases (HDACs)

One of the notable biological activities of this compound is its role as an important precursor for HDAC inhibitors. HDACs are critical enzymes involved in the regulation of gene expression through histone modification, and their inhibition has therapeutic implications in cancer treatment and neurodegenerative diseases .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, particularly T-lymphoblastic cell lines, with IC50_{50} values significantly lower than those observed in non-cancerous cells . This selectivity suggests that the compound may induce apoptosis specifically in malignant cells while sparing normal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Evaluation :
    • A study reported the synthesis of various derivatives of diethoxyphosphoryl acetate, including this compound, and evaluated their inhibitory effects on PNP (purine nucleoside phosphorylase), a target for treating T-cell malignancies . The synthesized compounds demonstrated promising inhibitory activities with low nanomolar IC50_{50} values.
  • Mechanistic Insights :
    • Research indicated that the compound acts by modulating signaling pathways associated with cell proliferation and survival, particularly through interactions with key enzymes involved in metabolic regulation .
  • In Vivo Studies :
    • In vivo studies have shown that compounds similar to this compound can effectively reduce tumor growth in animal models, further supporting their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionPrecursor for HDAC inhibitors
Anticancer ActivitySelective cytotoxicity in T-cell lines
PNP InhibitionLow nanomolar IC50_{50} values
In Vivo EfficacyReduced tumor growth in models

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate, and how can reaction efficiency be optimized?

The synthesis typically involves alkylation or phosphorylation of tert-butyl bromoacetate derivatives. For example, analogous compounds like tert-butyl 2-bromo-2-(2-nitrophenyl)acetate are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions . Key factors include:

  • Reagent stoichiometry : Excess diethyl phosphite or phosphorylating agents may improve yields.
  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions like hydrolysis of the bromine or phosphoryl groups .
  • Catalysis : Triethylamine or other bases are used to neutralize acidic byproducts and drive the reaction forward .

Q. How should researchers safely handle and store this compound given limited toxicity data?

While specific toxicity data for this compound is unavailable, its structural analogs (e.g., tert-butyl esters with bromine/phosphoryl groups) suggest:

  • Storage : Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
  • Handling : Use fume hoods, gloves, and eye protection. Assume potential irritancy (H315-H319-H335 hazard codes for related compounds) .
  • Waste disposal : Treat as halogenated waste due to the bromine moiety, following institutional guidelines for organophosphorus compounds .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR confirm the ester, bromine, and phosphoryl group integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na]+^+ peaks for C11_{11}H20_{20}BrO5_5P).
  • IR spectroscopy : Detect C=O (ester) at ~1720 cm1^{-1} and P=O at ~1250 cm1^{-1} .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling or substitution reactions?

The bromine atom acts as a leaving group, enabling nucleophilic substitution (SN_\text{N}2) or transition metal-catalyzed coupling (e.g., Suzuki, Heck). For instance:

  • In peptide synthesis, bromoacetates facilitate alkylation of amines or thiols under mild conditions .
  • Mechanistic insight : Steric hindrance from the tert-butyl group may slow SN_\text{N}2 reactions, favoring elimination pathways if bases are present. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies mitigate side reactions during phosphorylation or esterification steps?

Common issues include hydrolysis of the phosphoryl group or tert-butyl cleavage. Solutions:

  • Moisture control : Use rigorously dried solvents and Schlenk-line techniques.
  • Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in intermediates) .
  • Kinetic monitoring : Use in situ 31P^{31}\text{P} NMR to track phosphorylation progress and adjust reagent ratios dynamically .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

Discrepancies often arise from:

  • Purity of starting materials : Bromoacetate derivatives degrade if stored improperly; verify via NMR before use.
  • Catalyst variability : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) may require precise ligand ratios for reproducibility .
  • Reaction scale : Small-scale optimizations (<1 mmol) may not translate linearly to larger scales due to heat transfer or mixing inefficiencies.

Q. What are the applications of this compound in modular synthesis of bioactive molecules?

  • Photocaging : The phosphoryl group can act as a photolabile protecting group. For example, analogs like bis-CNB-GABA use nitroaryl groups for light-triggered release in neuronal studies .
  • Bifunctional linkers : The bromine and phosphoryl moieties enable sequential functionalization (e.g., alkylation followed by phosphorylation) in drug-conjugate synthesis .

Q. How can computational methods aid in predicting the compound’s reactivity or stability?

  • Molecular dynamics (MD) : Simulate solvation effects on hydrolysis rates of the tert-butyl ester.
  • Density Functional Theory (DFT) : Calculate activation energies for bromine displacement or phosphoryl group interactions with metal catalysts .

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